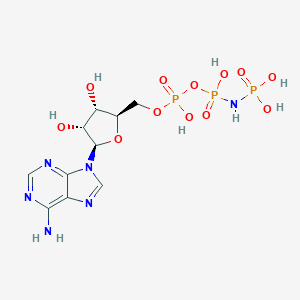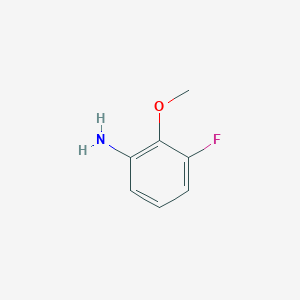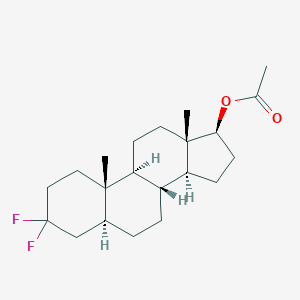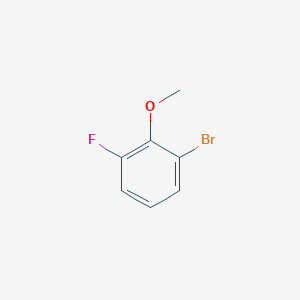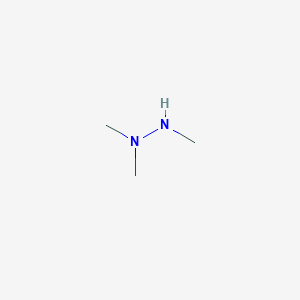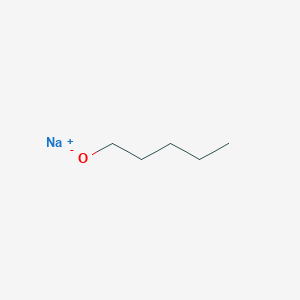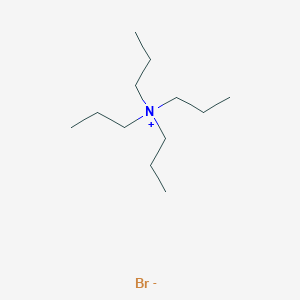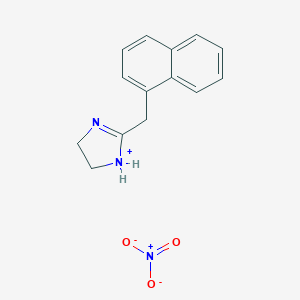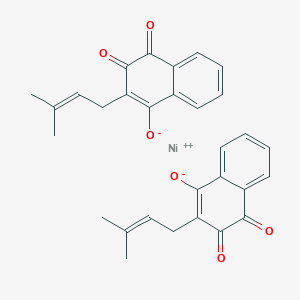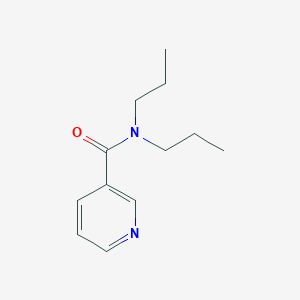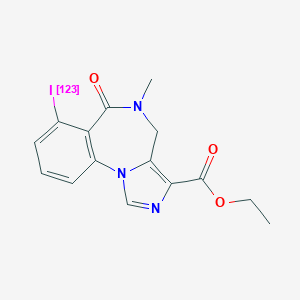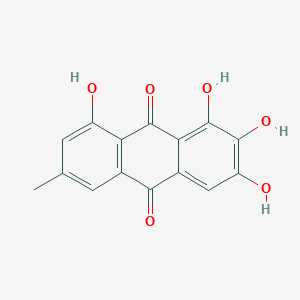
7-羟基大黄素
描述
7-Hydroxyemodin is a natural anthraquinone derivative . It is a major bioactive compound extracted from rhubarb and has been used in traditional herbal medicine . It has a molecular formula of C15H10O6 .
Synthesis Analysis
Emodin can be transformed into several major metabolites, including 7-Hydroxyemodin, by rat hepatic microsomes . In a study, six emodin derivatives were synthesized and evaluated for their effects on Monoamine Oxidase (MAO) activity and G protein-coupled receptors .Molecular Structure Analysis
The molecular structure of 7-Hydroxyemodin consists of 15 carbon atoms, 10 hydrogen atoms, and 6 oxygen atoms . Its average mass is 286.236 Da and its monoisotopic mass is 286.047729 Da .Chemical Reactions Analysis
While specific chemical reactions involving 7-Hydroxyemodin are not detailed in the search results, it’s known that emodin can be transformed into 7-Hydroxyemodin and other metabolites .科学研究应用
抗氧化潜力
- 比较抗氧化活性:将阿魏酸(2-羟基大黄素)和大黄素进行比较,比较它们的抗氧化活性,包括抑制脂质过氧化和活性氧生成。阿魏酸在活性氧和活性氮介导的反应中表现出抑制活性,表明其作为一种多功能抗氧化剂的潜力 (崔等人,2000).
疾病中的治疗潜力
- 抗癌活性:大黄素及其衍生物,包括羟基大黄素变体,已探索其在癌症治疗中的潜力。例如,大黄素通过激活芳烃受体 (AhR) 抑制 MCF-7 人乳腺癌细胞的增殖,表明其在乳腺癌治疗中的潜在应用 (张等人,2021).
神经应用
- 治疗神经退行性疾病的潜力:大黄素衍生物,包括羟基大黄素变体,已被研究其对单胺氧化酶活性和 G 蛋白偶联受体的影响,这与神经退行性疾病有关 (Paudel 等人,2020).
药代动力学和生物活性
- 体内和体外代谢:大黄素的代谢,包括羟基大黄素代谢物的形成,已被研究以了解其作用机制和潜在毒性,这对其治疗应用至关重要 (秦等人,2016).
伤口愈合的潜力
- 促进皮肤伤口愈合:大黄素已被评估其在促进伤口修复中的作用,显示出促进大鼠切除伤愈合的潜力,这可能是通过 TGF-beta1 信号通路介导的 (唐等人,2007).
抗病毒和免疫调节作用
- 调节病毒感染中的细胞因子产生: 7-羟基香豆素已被研究其对小鼠流感感染的疗效,证明其具有抑制促炎细胞因子产生并可能减轻感染严重程度的能力 (黑川等人,2010).
未来方向
属性
IUPAC Name |
1,2,3,8-tetrahydroxy-6-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c1-5-2-6-10(8(16)3-5)14(20)11-7(12(6)18)4-9(17)13(19)15(11)21/h2-4,16-17,19,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKHJRBCPBBUGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80144855 | |
| Record name | 7-Hydroxyemodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80144855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxyemodin | |
CAS RN |
10228-40-7 | |
| Record name | 7-Hydroxyemodin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010228407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxyemodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80144855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXYEMODIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6J25O71RB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




